molecular formula C8H11NO2 B12876906 1-(Cyclopropylcarbonyl)pyrrolidin-2-one CAS No. 51269-66-0

1-(Cyclopropylcarbonyl)pyrrolidin-2-one

Cat. No.: B12876906
CAS No.: 51269-66-0
M. Wt: 153.18 g/mol
InChI Key: NJWUZZLLZFMWGE-UHFFFAOYSA-N
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Description

1-(Cyclopropanecarbonyl)pyrrolidin-2-one is a chemical compound that belongs to the class of γ-lactams, which are cyclic amides. This compound is characterized by a pyrrolidin-2-one ring structure with a cyclopropanecarbonyl group attached to it. γ-Lactams are known for their diverse biological activities and are commonly found in natural products and synthetic compounds.

Preparation Methods

Chemical Reactions Analysis

1-(Cyclopropanecarbonyl)pyrrolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form carboxylic acids.

    Reduction: Reduction reactions can convert the compound into different amine derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the molecule. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like lithium aluminum hydride. The major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-(cyclopropanecarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound’s γ-lactam structure allows it to act as an inhibitor of enzymes such as histone deacetylases and cyclin-dependent kinases . These interactions can modulate various cellular processes, including gene expression and cell cycle regulation.

Comparison with Similar Compounds

1-(Cyclopropanecarbonyl)pyrrolidin-2-one can be compared with other similar compounds, such as:

Properties

CAS No.

51269-66-0

Molecular Formula

C8H11NO2

Molecular Weight

153.18 g/mol

IUPAC Name

1-(cyclopropanecarbonyl)pyrrolidin-2-one

InChI

InChI=1S/C8H11NO2/c10-7-2-1-5-9(7)8(11)6-3-4-6/h6H,1-5H2

InChI Key

NJWUZZLLZFMWGE-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)N(C1)C(=O)C2CC2

Origin of Product

United States

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